molecular formula C15H17FN2OS B5030578 N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(2-fluorophenyl)acetamide

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(2-fluorophenyl)acetamide

カタログ番号 B5030578
分子量: 292.4 g/mol
InChIキー: YVMFIYSSSLEHNV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(2-fluorophenyl)acetamide, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key component of the B-cell receptor signaling pathway, which is important for normal B-cell development and function. Aberrant activation of BTK has been implicated in the pathogenesis of various B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and Waldenström macroglobulinemia. TAK-659 has shown promising activity in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.

作用機序

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(2-fluorophenyl)acetamide is a potent and selective inhibitor of BTK. BTK is a non-receptor tyrosine kinase that is expressed in B-cells and plays a critical role in B-cell receptor signaling. Upon activation of the B-cell receptor, BTK is recruited to the plasma membrane and phosphorylates downstream signaling molecules, leading to activation of various signaling pathways that promote B-cell proliferation and survival. Inhibition of BTK by N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(2-fluorophenyl)acetamide leads to decreased activation of downstream signaling pathways and ultimately, decreased proliferation and survival of malignant B-cells.
Biochemical and Physiological Effects:
In preclinical studies, N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(2-fluorophenyl)acetamide has been shown to inhibit BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of malignant B-cells. N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(2-fluorophenyl)acetamide has also been shown to have synergistic activity with other agents commonly used in the treatment of B-cell malignancies, such as rituximab and venetoclax. In addition, N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(2-fluorophenyl)acetamide has been shown to have favorable pharmacokinetic properties, including good oral bioavailability and a long half-life, which make it an attractive candidate for clinical development.

実験室実験の利点と制限

The advantages of using N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(2-fluorophenyl)acetamide in lab experiments include its potent and selective inhibition of BTK, its favorable pharmacokinetic properties, and its synergistic activity with other agents commonly used in the treatment of B-cell malignancies. However, the limitations of using N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(2-fluorophenyl)acetamide in lab experiments include its specificity for BTK and its potential off-target effects on other kinases. In addition, the clinical relevance of preclinical models used to study N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(2-fluorophenyl)acetamide may be limited, and further studies are needed to validate its efficacy in clinical settings.

将来の方向性

There are several future directions for the development of N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(2-fluorophenyl)acetamide. First, clinical trials are ongoing to evaluate the safety and efficacy of N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(2-fluorophenyl)acetamide in the treatment of B-cell malignancies. Second, combination therapies using N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(2-fluorophenyl)acetamide with other targeted agents, such as venetoclax and PI3K inhibitors, are being explored to enhance the efficacy of BTK inhibition. Third, the development of biomarkers to predict response to BTK inhibition is an active area of research, and may help to identify patients who are most likely to benefit from treatment with N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(2-fluorophenyl)acetamide. Finally, the development of second-generation BTK inhibitors with improved selectivity and potency is also an area of active research, and may lead to the development of more effective therapies for B-cell malignancies.

合成法

The synthesis of N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(2-fluorophenyl)acetamide has been described in the scientific literature. Briefly, the synthesis involves the reaction of 2-fluoroaniline with 4-tert-butyl-2-bromoacetylthiazole in the presence of a palladium catalyst to yield the intermediate 2-(2-fluorophenyl)thiazol-4-ylacetyl bromide. This intermediate is then treated with sodium azide and triphenylphosphine to yield the corresponding azide, which is subsequently reduced with hydrogen gas in the presence of palladium on carbon to yield N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(2-fluorophenyl)acetamide.

科学的研究の応用

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(2-fluorophenyl)acetamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and Waldenström macroglobulinemia. In these models, N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(2-fluorophenyl)acetamide has been shown to inhibit BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of malignant B-cells. N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(2-fluorophenyl)acetamide has also been shown to have synergistic activity with other agents commonly used in the treatment of B-cell malignancies, such as rituximab and venetoclax. These preclinical studies provide a strong rationale for the clinical development of N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(2-fluorophenyl)acetamide in the treatment of B-cell malignancies.

特性

IUPAC Name

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2OS/c1-15(2,3)12-9-20-14(17-12)18-13(19)8-10-6-4-5-7-11(10)16/h4-7,9H,8H2,1-3H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVMFIYSSSLEHNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CSC(=N1)NC(=O)CC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。